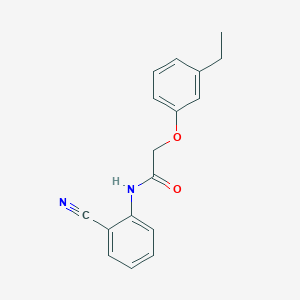![molecular formula C13H16N2O4 B240490 5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid, also known as N-(4-amino-2-methylquinolin-6-yl)-5-oxopentanamide or MQPA, is a synthetic compound that belongs to the class of quinoline-2-carboxamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. In
作用機序
The exact mechanism of action of MQPA is not fully understood. However, it has been suggested that MQPA exerts its antitumor activity by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. MQPA has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In addition, MQPA has been found to inhibit the replication of viral pathogens by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
MQPA has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. Additionally, MQPA has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of MQPA.
実験室実験の利点と制限
One of the advantages of using MQPA in lab experiments is its low toxicity and high selectivity towards cancer cells. Additionally, MQPA can be easily synthesized in the laboratory using simple and cost-effective methods. However, one of the limitations of using MQPA in lab experiments is its poor solubility in water, which can affect its bioavailability and limit its effectiveness.
将来の方向性
There are several potential future directions for the study of MQPA. One area of research could focus on the development of novel formulations of MQPA that improve its solubility and bioavailability. Another area of research could focus on the identification of new therapeutic applications for MQPA, such as its potential use in the treatment of viral infections and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MQPA and its potential side effects.
合成法
MQPA can be synthesized by reacting 4-amino-2-methylquinoline with 5-oxopentanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields MQPA as a white solid with a melting point of 225-227°C.
科学的研究の応用
MQPA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. MQPA has also been found to inhibit the replication of several viral pathogens, including HIV, hepatitis B, and hepatitis C viruses. Additionally, MQPA has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
特性
製品名 |
5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid |
|---|---|
分子式 |
C13H16N2O4 |
分子量 |
264.28 g/mol |
IUPAC名 |
5-[4-(methylcarbamoyl)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16N2O4/c1-14-13(19)9-5-7-10(8-6-9)15-11(16)3-2-4-12(17)18/h5-8H,2-4H2,1H3,(H,14,19)(H,15,16)(H,17,18) |
InChIキー |
ZSOFEAQHDSKMKW-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
正規SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)

![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)
![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)
![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)